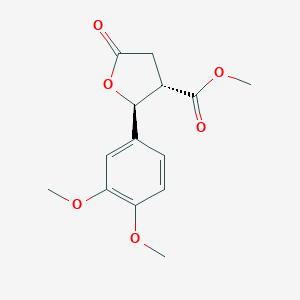![molecular formula C10H16N3O+ B220938 3-Carbamoyl-1-[2-(dimethylamino)ethyl]pyridinium](/img/structure/B220938.png)
3-Carbamoyl-1-[2-(dimethylamino)ethyl]pyridinium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Carbamoyl-1-[2-(dimethylamino)ethyl]pyridinium, also known as CDEP, is a chemical compound that has been widely used in scientific research. CDEP is a quaternary ammonium compound that is structurally similar to acetylcholine, a neurotransmitter in the nervous system. CDEP has been used as a tool to study the function of acetylcholine receptors and the effects of cholinergic drugs.
Mécanisme D'action
3-Carbamoyl-1-[2-(dimethylamino)ethyl]pyridinium acts as an agonist at nicotinic acetylcholine receptors, which are located in the nervous system and other tissues. Nicotinic acetylcholine receptors are involved in a variety of physiological processes, including muscle contraction, neurotransmitter release, and cognitive function. 3-Carbamoyl-1-[2-(dimethylamino)ethyl]pyridinium binds to these receptors and activates them, leading to an increase in the release of neurotransmitters and other physiological effects.
Biochemical and Physiological Effects:
3-Carbamoyl-1-[2-(dimethylamino)ethyl]pyridinium has been shown to have a variety of biochemical and physiological effects, including increased muscle contraction, increased heart rate and blood pressure, increased neurotransmitter release, and improved cognitive function. 3-Carbamoyl-1-[2-(dimethylamino)ethyl]pyridinium has also been shown to have anti-inflammatory and analgesic effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-Carbamoyl-1-[2-(dimethylamino)ethyl]pyridinium in lab experiments is its specificity for nicotinic acetylcholine receptors, which allows researchers to study the effects of cholinergic drugs on these receptors without affecting other neurotransmitter systems. However, one limitation of using 3-Carbamoyl-1-[2-(dimethylamino)ethyl]pyridinium is its short half-life, which can make it difficult to study the long-term effects of cholinergic drugs.
Orientations Futures
There are several future directions for research on 3-Carbamoyl-1-[2-(dimethylamino)ethyl]pyridinium. One area of research is the development of new cholinergic drugs based on the structure of 3-Carbamoyl-1-[2-(dimethylamino)ethyl]pyridinium. Another area of research is the investigation of the role of nicotinic acetylcholine receptors in various physiological processes, including inflammation, pain, and addiction. Additionally, future research could focus on the development of new methods for synthesizing and delivering 3-Carbamoyl-1-[2-(dimethylamino)ethyl]pyridinium to improve its efficacy and reduce its side effects.
Méthodes De Synthèse
3-Carbamoyl-1-[2-(dimethylamino)ethyl]pyridinium can be synthesized by reacting 2-(dimethylamino)ethylamine with 3-pyridinecarboxylic acid chloride in the presence of a base. The resulting product is a white crystalline powder that is soluble in water and other polar solvents.
Applications De Recherche Scientifique
3-Carbamoyl-1-[2-(dimethylamino)ethyl]pyridinium has been used in a variety of scientific research applications, including studies on acetylcholine receptors, cholinergic drugs, and neurotransmitter release. 3-Carbamoyl-1-[2-(dimethylamino)ethyl]pyridinium has been used to investigate the effects of acetylcholine receptor agonists and antagonists on various physiological processes, including muscle contraction, heart rate, and blood pressure. 3-Carbamoyl-1-[2-(dimethylamino)ethyl]pyridinium has also been used to study the effects of cholinergic drugs on cognitive function, memory, and learning.
Propriétés
Formule moléculaire |
C10H16N3O+ |
|---|---|
Poids moléculaire |
194.25 g/mol |
Nom IUPAC |
1-[2-(dimethylamino)ethyl]pyridin-1-ium-3-carboxamide |
InChI |
InChI=1S/C10H15N3O/c1-12(2)6-7-13-5-3-4-9(8-13)10(11)14/h3-5,8H,6-7H2,1-2H3,(H-,11,14)/p+1 |
Clé InChI |
BKLYFKCWROZHNQ-UHFFFAOYSA-O |
SMILES |
CN(C)CC[N+]1=CC=CC(=C1)C(=O)N |
SMILES canonique |
CN(C)CC[N+]1=CC=CC(=C1)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-[(11-carboxy-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl)oxy]-3,4-dihydroxy-5-(3,4,5-trihydroxyoxan-2-yl)oxyoxane-2-carboxylic acid](/img/structure/B220872.png)

![2-{[3-Cyano-4-(2-methylphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide](/img/structure/B220879.png)





![3-Bromotricyclo[3.3.1.1~3,7~]decan-1-amine](/img/structure/B220908.png)

![[(1S,2R,3R,4R)-5-cyano-1,2,3,7-tetrahydroxy-3-methyl-6,11-dioxo-2,4-dihydro-1H-benzo[h]carbazol-4-yl] acetate](/img/structure/B220931.png)

